molecular formula C14H18O3 B1325248 7-(2-Methylphenyl)-7-oxoheptanoic acid CAS No. 898765-33-8

7-(2-Methylphenyl)-7-oxoheptanoic acid

Cat. No.: B1325248
CAS No.: 898765-33-8
M. Wt: 234.29 g/mol
InChI Key: PQLGXZBHGMKCQV-UHFFFAOYSA-N
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Description

7-(2-Methylphenyl)-7-oxoheptanoic acid is an organic compound characterized by a heptanoic acid backbone with a 2-methylphenyl group and a ketone functional group at the seventh position

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : 7-(2-Methylphenyl)-7-oxoheptanoic acid has been utilized in various synthesis techniques. One study illustrates its use in the synthesis of 2-(6-methoxycarbonylhexyl)-cyclopent-2-en-l-one, a key intermediate in the preparation of prostaglandins. Methods for its preparation include synthesis from cycloheptanone, 1-methoxycycloheptene, suberic acid, methyl 7-iodoheptanoate, and from 6-bromohexanoic acid or E-caprolactone (Ballini & Petrini, 1984).
  • Monitoring Synthesis via Gas Chromatography : Gas chromatography has been employed to monitor the conversion of cycloheptanone to methyl 7-oxoheptanoate, an important intermediate in prostaglandin synthesis. This method provides efficient and reproducible separation of components in reaction mixtures (Wakharkar et al., 1994).

Applications in Medicinal Chemistry

  • Anticonvulsant Activity : Research has explored the anticonvulsant properties of related compounds like 2-amino-7-phosphonoheptanoic acid (2APH) against various convulsants. It is noted that 2APH can antagonize convulsions induced by certain substances, suggesting its potential in medicinal applications (Czuczwar & Meldrum, 1982).
  • Antiproliferative Activity : A study on combretastatin derivatives includes the synthesis of a compound containing 7-oxoheptanoate which demonstrated moderate cytotoxicity against human epithelial lung carcinoma cells. This highlights the potential of 7-oxoheptanoate derivatives in cancer research (Nurieva et al., 2015).

Mechanism of Action

In a biological context, this refers to how the compound interacts with biological systems or processes. It could involve binding to a particular receptor, inhibiting an enzyme, or modulating a signaling pathway .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related aspects .

Future Directions

This involves discussing potential future research directions or applications for the compound. It could involve potential therapeutic uses, roles in chemical reactions, or other applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Methylphenyl)-7-oxoheptanoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of toluene with heptanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include distillation and recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

7-(2-Methylphenyl)-7-oxoheptanoic acid undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

    Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts and controlled temperatures.

Major Products

    Oxidation: Carbox

Properties

IUPAC Name

7-(2-methylphenyl)-7-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-11-7-5-6-8-12(11)13(15)9-3-2-4-10-14(16)17/h5-8H,2-4,9-10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLGXZBHGMKCQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645283
Record name 7-(2-Methylphenyl)-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898765-33-8
Record name 2-Methyl-ζ-oxobenzeneheptanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898765-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(2-Methylphenyl)-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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